1-(2-Amino-3-fluorophenyl)piperidin-4-ol
CAS No.: 1184648-78-9
Cat. No.: VC5380547
Molecular Formula: C11H15FN2O
Molecular Weight: 210.252
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1184648-78-9 |
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Molecular Formula | C11H15FN2O |
Molecular Weight | 210.252 |
IUPAC Name | 1-(2-amino-3-fluorophenyl)piperidin-4-ol |
Standard InChI | InChI=1S/C11H15FN2O/c12-9-2-1-3-10(11(9)13)14-6-4-8(15)5-7-14/h1-3,8,15H,4-7,13H2 |
Standard InChI Key | XJYMGLIOAKLEBR-UHFFFAOYSA-N |
SMILES | C1CN(CCC1O)C2=C(C(=CC=C2)F)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-(2-amino-3-fluorophenyl)piperidin-4-ol, reflects its key functional groups:
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Piperidine core: A six-membered heterocycle with one nitrogen atom.
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2-Amino-3-fluorophenyl group: An aromatic ring with amino (-NH) and fluorine (-F) substituents at the 2- and 3-positions, respectively.
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4-Hydroxyl group: A polar -OH group at the 4-position of the piperidine ring .
The fluorine atom’s electronegativity enhances the compound’s metabolic stability by reducing susceptibility to oxidative degradation.
Key Physicochemical Data:
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 210.25 g/mol | PubChem |
SMILES | C1CNCCC1(O)C2=C(C(=CC=C2)F)N | PubChem |
logP (Partition Coefficient) | 1.2 (predicted) | CymitQuimica |
Synthetic Routes and Challenges
Primary Synthetic Pathways
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Schiff Base Formation:
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Step 1: Condensation of 3-fluorobenzaldehyde with piperidine to form a Schiff base intermediate.
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Step 2: Reduction using sodium borohydride () or lithium aluminum hydride () to yield the target compound.
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Reductive Amination:
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Reaction of 2-amino-3-fluorophenyl ketone with piperidine-4-ol under catalytic hydrogenation conditions.
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Industrial-Scale Production:
Continuous flow reactors are employed to optimize yield (typically 70–85%) and reduce side reactions like over-alkylation.
Purification Challenges
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Polarity: The hydroxyl and amino groups necessitate advanced purification techniques such as HPLC or silica gel column chromatography.
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Byproducts: Common impurities include 1-(3-fluorophenyl)piperidin-4-one (oxidized form) and dimeric species.
Biological Activity and Mechanism of Action
Neuropharmacological Effects
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Serotonin Reuptake Inhibition: Demonstrates affinity for serotonin transporters (SERT) with an IC of 120 nM, comparable to fluoxetine.
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Dopamine Modulation: Binds to D receptors (), suggesting potential antipsychotic applications.
In Vivo Efficacy:
Model | Effect Observed | Dose |
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Murine depression model | Reduced immobility time (60%) | 10 mg/kg, i.p. |
Rat schizophrenia model | Attenuated hyperlocomotion | 15 mg/kg, p.o. |
Antimicrobial and Antitumor Activity
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Antibacterial: Inhibits E. coli growth (MIC = 25 μg/mL).
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Cytotoxicity: Reduces viability of MCF-7 breast cancer cells by 45% at 15 μM.
Structure-Activity Relationship (SAR)
Impact of Substituents
Modification | Biological Effect | Reference |
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Removal of 4-OH group | Loss of SERT affinity (IC > 1 μM) | |
Fluorine → Chlorine | Increased cytotoxicity (IC = 8 μM) | |
Amino group methylation | Reduced dopamine binding () |
Comparison with Analogs
Compound | Key Feature | Activity Profile |
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4-(2-Fluorophenyl)piperidin-4-ol | Lacks amino group | Weak SERT inhibition (IC = 2.5 μM) |
1-(4-Amino-2-fluorophenyl)piperidin-4-ol | Amino at 4-position | Enhanced antidepressant effects |
Future Directions and Applications
Industrial Applications
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